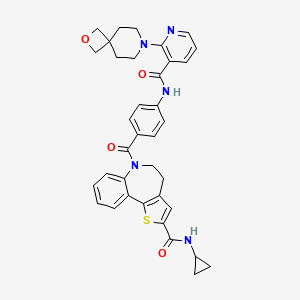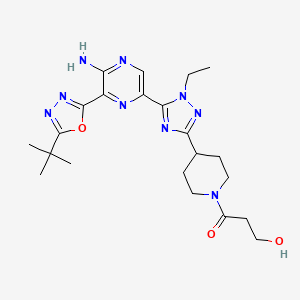
AZD-8835
Übersicht
Beschreibung
AZD8835 ist ein potenter und selektiver Inhibitor der Phosphoinositid-3-Kinase-Alpha und Phosphoinositid-3-Kinase-Delta. Diese Kinasen sind Teil des Phosphoinositid-3-Kinase-Signalwegs, der in verschiedenen Krebsarten häufig dereguliert ist. AZD8835 hat ein erhebliches Potenzial gezeigt, das Wachstum von Krebszellen, insbesondere von Zellen mit Mutationen im PIK3CA-Gen, zu hemmen .
Wissenschaftliche Forschungsanwendungen
AZD8835 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeugverbindung verwendet, um den Phosphoinositid-3-Kinase-Signalweg und seine Rolle in zellulären Prozessen zu untersuchen. In der Biologie hilft es, die Mechanismen der Zellproliferation, des Überlebens und der Transformation zu verstehen. In der Medizin wird AZD8835 auf sein Potenzial zur Behandlung von Krebserkrankungen mit Mutationen im PIK3CA-Gen untersucht. Es hat vielversprechende Ergebnisse in präklinischen und klinischen Studien gezeigt, insbesondere in Brustkrebsmodellen .
Wirkmechanismus
AZD8835 übt seine Wirkung aus, indem es die Aktivität der Phosphoinositid-3-Kinase-Alpha und Phosphoinositid-3-Kinase-Delta selektiv hemmt. Diese Kinasen sind Schlüsselkomponenten des Phosphoinositid-3-Kinase-Signalwegs, der verschiedene zelluläre Prozesse reguliert, darunter Proliferation, Überleben und Transformation. Durch die Hemmung dieser Kinasen unterbricht AZD8835 die Signalwege, die das Wachstum und das Überleben von Krebszellen fördern .
Wirkmechanismus
Target of Action
AZD-8835 is a potent and selective inhibitor of PI3Kα and PI3Kδ . These are key components of the PI3K-AKT-mTOR pathway, which is a critical regulator of many cellular processes including proliferation, survival, and transformation . The PIK3CA gene, encoding the p110α catalytic unit of PI3Kα, is one of the most frequently mutated oncogenes in human cancer .
Mode of Action
This compound interacts with its targets, PI3Kα and PI3Kδ, by inhibiting their activity . This inhibition preferentially affects growth in cells with mutant PIK3CA status, such as in estrogen receptor–positive (ER +) breast cancer cell lines . It is assumed to have a dual action comprising antiproliferative and proapoptotic effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K-AKT-mTOR pathway . By inhibiting PI3Kα and PI3Kδ, this compound disrupts this pathway, leading to decreased cell proliferation and increased apoptosis . This is particularly effective in cells with mutant PIK3CA status .
Pharmacokinetics
In vivo, inhibition of p-Akt was observed at 30 minutes and 8 hours in the PIK3CA H1047R mutant SKOV3 tumour model in mice after chronic oral administration of this compound .
Result of Action
The primary result of this compound’s action is the inhibition of tumor growth. In studies, this compound demonstrated antitumor efficacy in corresponding breast cancer xenograft models when dosed continuously . Furthermore, using intermittent high-dose scheduling (IHDS), monotherapy this compound was able to induce tumor xenograft regression .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, higher exposures achieved greater pathway inhibition and induced apoptosis . Furthermore, this compound IHDS in combination with other targeted therapeutic agents further enhanced antitumor activity . These observations suggest that the dosing schedule and combination with other agents can significantly influence the efficacy of this compound.
Biochemische Analyse
Biochemical Properties
AZD-8835 interacts with the PI3Kα and PI3Kδ enzymes, inhibiting their activity . The compound has shown selectivity against PI3Kβ and PI3Kγ . It is also a potent inhibitor of the commonly occurring PI3Kα mutants, PI3Kα-E545K and PI3Kα-H1047R .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. It preferentially inhibits growth in cells with mutant PIK3CA status, such as in estrogen receptor–positive (ER+) breast cancer cell lines BT474, MCF7, and T47D . It also inhibits Akt phosphorylation in these cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting the activity of PI3Kα and PI3Kδ . This inhibition disrupts the PI3K-AKT-mTOR pathway, a critical regulator of many cellular processes including proliferation, survival, and transformation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated temporal changes in its effects. Higher exposures achieved greater pathway inhibition and induced apoptosis . The compound has also displayed high metabolic stability .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Inhibition of p-Akt was observed at 30 minutes and 8 hours in the PIK3CA H1047R mutant SKOV3 tumour model in mice after chronic oral administration of AZD8835 .
Metabolic Pathways
This compound is involved in the PI3K-AKT-mTOR pathway . By inhibiting PI3Kα and PI3Kδ, it disrupts this pathway and affects metabolic flux.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von AZD8835 umfasst die Optimierung einer Reihe von 2-Aminopyridinen und Pyrazinen. Diese Verbindungen wurden während der Lead-Generierungsphase als potente Inhibitoren der Phosphoinositid-3-Kinase-Alpha identifiziert. Die anfänglichen Leads zeigten eine schlechte allgemeine Kinase-Selektivität, die durch eine Reihe von Optimierungen verbessert wurde .
Industrielle Produktionsmethoden: Die industrielle Produktion von AZD8835 umfasst die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst mehrere Schritte der Reinigung und Qualitätskontrolle, um die für den klinischen Einsatz erforderlichen Standards zu erfüllen .
Chemische Reaktionsanalyse
Arten von Reaktionen: AZD8835 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell für seine Synthese und Modifikation, um seine Wirksamkeit und Selektivität zu verbessern .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von AZD8835 verwendet werden, umfassen 2-Aminopyridine, Pyrazine und verschiedene Katalysatoren und Lösungsmittel. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um das gewünschte Produkt mit hoher Reinheit zu erhalten .
Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte aus den Reaktionen mit AZD8835 sind seine verschiedenen Zwischenprodukte und die Endverbindung selbst. Diese Produkte werden charakterisiert und gereinigt, um ihre Eignung für die weitere Verwendung in Forschung und klinischen Anwendungen zu gewährleisten .
Analyse Chemischer Reaktionen
Types of Reactions: AZD8835 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification to enhance its efficacy and selectivity .
Common Reagents and Conditions: Common reagents used in the synthesis of AZD8835 include 2-amino pyridines, pyrazines, and various catalysts and solvents. The reaction conditions are carefully controlled to achieve the desired product with high purity .
Major Products Formed: The major products formed from the reactions involving AZD8835 are its various intermediates and the final compound itself. These products are characterized and purified to ensure their suitability for further use in research and clinical applications .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Zu den ähnlichen Verbindungen von AZD8835 gehören andere Phosphoinositid-3-Kinase-Inhibitoren wie AZD5363, BYL719 und GDC-0941. Diese Verbindungen zielen ebenfalls auf den Phosphoinositid-3-Kinase-Signalweg ab, können aber unterschiedliche Selektivitätsprofile und Wirkmechanismen haben .
Einzigartigkeit von AZD8835: AZD8835 ist einzigartig in seiner hohen Selektivität für Phosphoinositid-3-Kinase-Alpha und Phosphoinositid-3-Kinase-Delta, was es besonders effektiv macht, um Krebserkrankungen mit PIK3CA-Mutationen zu bekämpfen. Seine Fähigkeit, diese Kinasen mit minimalen Off-Target-Effekten zu hemmen, macht es zu einem vielversprechenden Kandidaten für die Krebstherapie .
Eigenschaften
IUPAC Name |
1-[4-[5-[5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl]-1-ethyl-1,2,4-triazol-3-yl]piperidin-1-yl]-3-hydroxypropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N9O3/c1-5-31-19(26-18(29-31)13-6-9-30(10-7-13)15(33)8-11-32)14-12-24-17(23)16(25-14)20-27-28-21(34-20)22(2,3)4/h12-13,32H,5-11H2,1-4H3,(H2,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRDYKFVDCFJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC(=N1)C2CCN(CC2)C(=O)CCO)C3=CN=C(C(=N3)C4=NN=C(O4)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620576-64-8 | |
| Record name | AZD-8835 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620576648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[4-[5-[5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl]-1-ethyl-1,2,4-triazol-3-yl]-1-piperidyl]-3-hydroxy-propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-8835 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B97A88D35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
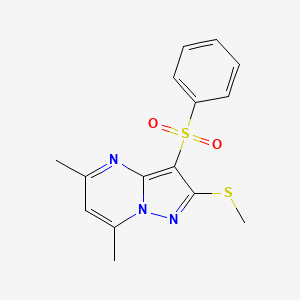
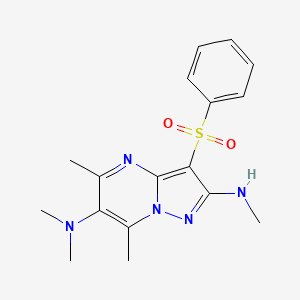

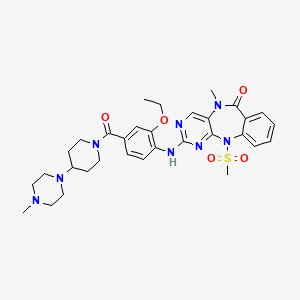
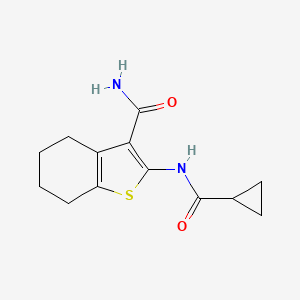
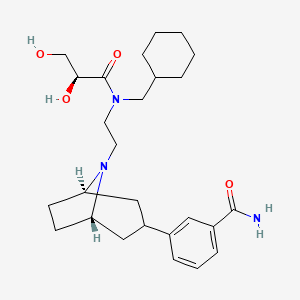
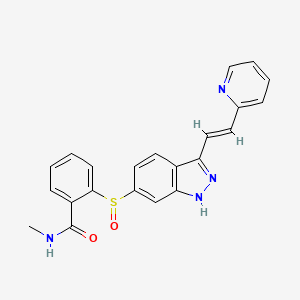

![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile](/img/structure/B605720.png)

